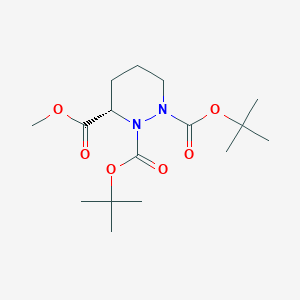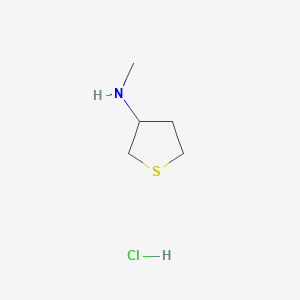
4-(Trifluoromethoxy)cyclohexan-1-one
Übersicht
Beschreibung
“4-(Trifluoromethoxy)cyclohexan-1-one” is a chemical compound with the molecular formula C7H9F3O2 . It has a molecular weight of 182.14 . This compound is used for scientific research needs .
Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethoxy)cyclohexan-1-one” consists of a cyclohexanone ring with a trifluoromethoxy group attached . The InChI code for this compound is provided in one of the search results .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Conformational Studies
Research has explored the structural characteristics of compounds related to 4-(Trifluoromethoxy)cyclohexan-1-one, focusing on their conformational analysis. For instance, Kuznetsov et al. (2009) conducted a study on the conformational analysis of 4-trifluoromethyl-1,3-dioxane, a compound structurally similar to 4-(Trifluoromethoxy)cyclohexan-1-one, highlighting the importance of understanding the structural features and conformational isomerization paths of such compounds through computer simulations and NMR spectroscopy Kuznetsov, Kuramshina, & Bochkor, 2009.
Inhibition Activity
A study by Lin et al. (2000) identified compounds with cyclohexenone cores as potent inhibitors of specific enzymes, underscoring the potential pharmaceutical applications of cyclohexanone derivatives in developing new inhibitors with significant biological activities Lin, Lin, Lin, & Yang, 2000.
Photocatalytic Applications
The research by Zheng et al. (2018) into redox-active reagents for the photocatalytic generation of the OCF3 radical and the (hetero)aryl C-H trifluoromethoxylation presents a pivotal advancement in the field of organic chemistry. This study illustrates the catalytic and selective generation of trifluoromethoxy radicals, highlighting the broader applicability of 4-(Trifluoromethoxy)cyclohexan-1-one derivatives in photocatalytic conditions Zheng, Lee, Morales-Rivera, Liu, & Ngai, 2018.
Material Science and Polymer Chemistry
Yang et al. (2004) developed new aromatic diamines with cyclohexane cardo groups substituted with trifluoromethyl groups, leading to the synthesis of fluorinated polyimides with exceptional solubility and thermal stability. This research highlights the role of 4-(Trifluoromethoxy)cyclohexan-1-one derivatives in enhancing the properties of polymers for advanced material applications Yang, Su, & Hsiao, 2004.
Safety and Hazards
The safety data sheet for a similar compound, “4-(Trifluoromethoxy)aniline”, suggests that it is combustible and toxic if swallowed, in contact with skin, or if inhaled . It’s important to handle “4-(Trifluoromethoxy)cyclohexan-1-one” with care, using personal protective equipment and working in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUOFWYUHNSVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289512 | |
| Record name | Cyclohexanone, 4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)cyclohexan-1-one | |
CAS RN |
2227206-47-3 | |
| Record name | Cyclohexanone, 4-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227206-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone, 4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








amine](/img/structure/B3117296.png)





![(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid](/img/structure/B3117331.png)
![butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate](/img/structure/B3117337.png)
